Dihydrochalcone
Overview
Description
Dihydrochalcone is an organic compound with the chemical formula C₁₅H₁₄O. It is a reduced derivative of chalcone, characterized by the presence of a 1,3-diphenylpropan-1-one structure. This compound is a white solid that is soluble in many organic solvents. Dihydrochalcones are a class of secondary metabolites found in various plants and have attracted attention due to their potential pharmacological properties .
Mechanism of Action
Target of Action
Dihydrochalcones are a class of secondary metabolites that have shown promise in biological and pharmacological applications .
1,3-Diphenylpropan-1-one, also known as Dihydrochalcone, has been found to act as an allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs) . These receptors play critical roles in cognitive processes, neuroprotection, and inflammation .
Biochemical Pathways
It is known that the first step of transformation of neohesperidin this compound, a type of this compound, by the human intestinal microbiota is its deglucosylation to hesperetin this compound .
1,3-Diphenylpropan-1-one has been shown to have antioxidant properties by reacting with free radicals . This suggests that it may be involved in pathways related to oxidative stress.
Pharmacokinetics
It is known that the low content of dihydrochalcones in plants, along with their low solubility and bioavailability, restricts their development as clinical therapeutics . Therefore, chemomicrobial and enzymatic modifications are required to expand their application .
Result of Action
The result of this compound’s action is multifaceted, with effects including antidiabetic, antitumor, lipometabolism regulating, antioxidant, anti-inflammatory, antibacterial, antiviral, and immunomodulatory ones .
1,3-Diphenylpropan-1-one has been shown to exhibit strong radical scavenging values . It also showed antinociceptive effects in a model of inflammatory pain .
Action Environment
It is known that the efficacy of this compound can be influenced by factors such as ph and temperature
Biochemical Analysis
Biochemical Properties
Dihydrochalcone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to interact with Phloretin Glycosyltransferase2 (PGT2), an enzyme that catalyzes the 4’-o-glycosylation of phloretin to trilobatin . This interaction plays a crucial role in the biosynthesis of the this compound sweetener Trilobatin .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It exhibits anti-inflammatory and antimicrobial properties . Furthermore, it has been shown to have antioxidant properties by reacting with free radicals , which can influence cell function by protecting cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For instance, it acts as an allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), influencing the receptor’s activity . This modulation can lead to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively documented, related studies have shown that certain derivatives of 1,3-Diphenylpropan-1-one exhibit analgesic and antioxidant activities . The effects can vary with different dosages, and high doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
It is known to be involved in the biosynthesis of Trilobatin, a process catalyzed by the enzyme PGT2
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrochalcones can be synthesized through the hydrogenation of chalcones. The process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of dihydrochalcones often involves the extraction from natural sources. The most common methods include the use of solvents such as ethanol, diethyl ether, methanol, and hexane with dichloromethane. High-pressure extraction with supercritical carbon dioxide is also employed for efficient extraction .
Chemical Reactions Analysis
Types of Reactions
Dihydrochalcones undergo various chemical reactions, including:
Oxidation: Dihydrochalcones can be oxidized to form corresponding chalcones.
Reduction: Further reduction can lead to the formation of dihydrochalcone derivatives.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various substituted dihydrochalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted dihydrochalcones and their corresponding chalcones .
Scientific Research Applications
Dihydrochalcones have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential antioxidant properties.
Medicine: Investigated for their potential antidiabetic, antitumor, and anti-inflammatory effects.
Industry: Used as artificial sweeteners and in the development of functional foods
Comparison with Similar Compounds
Similar Compounds
- Phloretin
- Phloridzin
- Trilobatin
- Neohesperidin dihydrochalcone
- Naringin this compound
Uniqueness
Dihydrochalcones are unique due to their structural diversity and wide range of biological activities. Compared to other similar compounds, dihydrochalcones exhibit stronger antioxidant properties and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
1,3-diphenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZBXOADPVUPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061481 | |
Record name | 1-Propanone, 1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,3-Diphenyl-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1083-30-3 | |
Record name | Dihydrochalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrochalcone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Propanone, 1,3-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanone, 1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diphenyl-1-propanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5W525SX7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3-Diphenyl-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 - 73 °C | |
Record name | 1,3-Diphenyl-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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